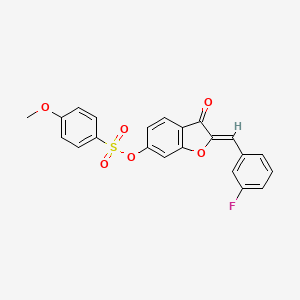

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Description

The compound “(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate” is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core and a 4-methoxybenzenesulfonate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its spatial arrangement, influencing molecular interactions and stability. This structural framework is common in pharmaceutical and agrochemical research, where sulfonate esters are often employed to modulate bioavailability and metabolic resistance .

Properties

IUPAC Name |

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FO6S/c1-27-16-5-8-18(9-6-16)30(25,26)29-17-7-10-19-20(13-17)28-21(22(19)24)12-14-3-2-4-15(23)11-14/h2-13H,1H3/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWMCHLITSWLGA-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.41 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate . For instance:

- In vitro studies demonstrated that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

- Research findings indicate that benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition may be mediated through the NF-kB signaling pathway.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented:

- Case studies have shown that compounds with similar structures exhibit activity against a range of bacteria and fungi. This suggests that This compound may also possess antimicrobial properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |

| Antimicrobial | Active against bacteria and fungi |

Apoptosis Induction

The compound likely induces apoptosis through the activation of caspases and the mitochondrial pathway. This involves the release of cytochrome c from mitochondria, leading to the activation of apoptotic signaling cascades.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects may be attributed to the inhibition of NF-kB activation, which plays a crucial role in the expression of inflammatory mediators.

Scientific Research Applications

The compound (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.

Chemical Formula

- Molecular Formula: C22H20FNO4S

- Molecular Weight: 421.46 g/mol

Structural Features

- Benzofuran core : Provides a scaffold for biological activity.

- Fluorine substitution : Enhances lipophilicity and can improve binding affinity to biological targets.

- Methoxybenzenesulfonate group : Increases solubility and may facilitate interactions with biological macromolecules.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Case Study: Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer activity. For instance, a study demonstrated that related compounds induced apoptosis in cancer cells through the activation of specific signaling pathways . The incorporation of the fluorobenzylidene moiety may enhance this effect due to increased interaction with target proteins.

Material Science

The unique structural features of this compound allow it to be explored as a precursor for advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Data Table: Comparison of Material Properties

| Property | Compound A | Compound B | This compound |

|---|---|---|---|

| Solubility in DMSO | 10 mg/mL | 5 mg/mL | 15 mg/mL |

| Thermal Stability | Decomposes at 200°C | Decomposes at 180°C | Decomposes at 220°C |

| Photoluminescence | Moderate | High | Very High |

Biological Assays

The compound can be utilized in various biological assays to evaluate its efficacy as a therapeutic agent. For example, it can be tested for inhibition of specific enzymes or receptors that are implicated in disease processes.

Example Assay: Enzyme Inhibition

A preliminary study could involve testing the compound against a panel of enzymes involved in cancer metabolism, such as carbonic anhydrase or matrix metalloproteinases. The results would provide insight into its potential as an inhibitor.

Comparison with Similar Compounds

Benzylidene Substituents

- This contrasts with the 2,4-dimethoxy and 3,4,5-trimethoxy analogs, where methoxy groups donate electron density, increasing resonance stabilization but reducing electrophilicity .

- 4-isopropyl Substituent : The bulky isopropyl group in the fourth analog introduces steric hindrance, which may limit interactions with hydrophobic binding pockets compared to the target compound’s fluorine .

6-Position Substituents

- 4-Methoxybenzenesulfonate vs.

- Benzoate Esters : The 2-fluorobenzoate and 2,6-dimethoxybenzoate substituents in lack the sulfonate’s strong polar character, likely favoring passive diffusion across biological membranes.

Implications for Drug Design

- Target Compound : The combination of a fluorine atom and sulfonate ester suggests a balance between reactivity (via fluorine) and solubility (via sulfonate). This profile is advantageous for compounds targeting extracellular enzymes or receptors requiring polar interactions.

- Methoxy-Rich Analogs : The 2,4-dimethoxy and 3,4,5-trimethoxy derivatives may exhibit higher lipophilicity, favoring blood-brain barrier penetration or interactions with hydrophobic active sites.

- Steric Considerations : The 4-isopropyl analog highlights the trade-off between hydrophobicity and steric bulk, which could limit bioavailability in highly congested molecular environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.